molecular formula C17H20N4O3S2 B3201025 (E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-26-7

(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3201025
CAS RN: 1019097-26-7
M. Wt: 392.5 g/mol
InChI Key: VWNQMDPBYFILJJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a methylthioethyl group, and a 1-methyl-1H-pyrazole-5-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It contains a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyrazole ring, which is a type of azole with two nitrogen atoms. The presence of these rings suggests that the compound may have interesting electronic properties .

Scientific Research Applications

Antioxidant and Redox Properties

The compound’s unique structure suggests potential antioxidant activity. Its electron-rich benzothiazole and pyrazole moieties may scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its role in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Coenzyme Q Analogue

Coenzyme Q (CoQ), a vital component in cellular respiration, plays a crucial role in energy production. Interestingly, this compound shares structural similarities with CoQ. Investigations have focused on its potential as a CoQ analogue, studying its effects on mitochondrial function and cellular metabolism . CoQ analogues are essential for maintaining cellular health and may have therapeutic implications.

Glycation Inhibition

Glycation, the non-enzymatic reaction between sugars and proteins, contributes to aging and various diseases. Some studies suggest that derivatives of this compound exhibit glycation inhibition properties . Researchers explore its potential as a natural anti-glycation agent, which could be valuable in managing diabetes and related complications.

Organic Synthesis

The compound’s synthetic pathway involves several interesting reactions, including Blanc chloromethylation, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation . Researchers can leverage these reactions for the synthesis of other complex molecules or functional materials.

Fuel Additives

Given its methoxy groups and aromatic structure, this compound might find applications as a fuel additive. Researchers investigate its potential to enhance fuel efficiency, reduce emissions, or improve combustion characteristics .

Organic Semiconductor Materials

The compound’s conjugated system and electron-rich benzothiazole ring make it an attractive building block for organic semiconductor materials. Researchers have synthesized derivatives and explored their use in organic solar cells . These materials could revolutionize renewable energy technologies.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where understanding how a compound affects a biological target can help in the design of new therapeutics. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it shows promising activity in biological systems, it could be studied further as a potential therapeutic. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-20-11(5-6-18-20)16(22)19-17-21(7-8-25-4)12-9-13(23-2)14(24-3)10-15(12)26-17/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNQMDPBYFILJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

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